2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound characterized by its triazine core and biphenyl substituents. With the molecular formula and a molecular weight of approximately 419.91 g/mol, this compound exhibits significant structural complexity due to the presence of multiple aromatic rings and a chlorine atom. The compound's structure includes a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms at non-adjacent positions.
The synthesis of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves several steps:
For example, one reported method involves using palladium-catalyzed cross-coupling reactions to introduce biphenyl groups effectively .
The applications of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine are diverse and include:
Interaction studies involving this compound focus on its reactivity with other chemical entities. Key interactions include:
Several compounds share structural similarities with 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | 0.98 | Similar biphenyl substitution but different chlorine positioning. |
2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine | 0.76 | Contains two biphenyl groups; potential for enhanced stability. |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | 0.76 | Pyrimidine core instead of triazine; different electronic properties. |
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | 0.68 | Fluorinated biphenyl; may exhibit different biological activity. |
These compounds illustrate the versatility and potential applications of biphenyl-substituted heterocycles in various fields such as materials science and medicinal chemistry.
Nucleophilic aromatic substitution represents the most fundamental and widely employed approach for synthesizing triazine-based heterocycles, particularly for compounds such as 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine [1] [3]. This methodology exploits the electron-deficient nature of the triazine ring system, which readily undergoes sequential nucleophilic displacement reactions with various nucleophiles [20] [23].
The synthesis typically begins with cyanuric chloride as the starting material, which contains three reactive chlorine atoms that can be sequentially substituted under controlled conditions [24]. The reactivity of each chlorine atom decreases progressively as electron-donating substituents are introduced, allowing for selective substitution patterns [23]. Research has demonstrated that the order of nucleophile addition is crucial for achieving desired substitution patterns, with aromatic amines generally reacting at lower temperatures compared to aliphatic amines [24].
Temperature control emerges as a critical parameter in these reactions [20] [24]. Primary aromatic amines typically react with cyanuric chloride at 0-25°C within 2-4 hours, while aliphatic amines require only 0.5-1 hour under similar conditions [24]. Secondary amines necessitate elevated temperatures of 25-60°C and extended reaction times of 4-12 hours to achieve comparable conversion rates [24]. The sequential nature of these substitutions allows for the introduction of different functional groups at specific positions on the triazine ring [23].
Base selection plays an essential role in facilitating these transformations [24]. Potassium carbonate and triethylamine serve as the most commonly employed bases, with potassium carbonate preferred for primary amine substitutions and cesium carbonate utilized for more challenging secondary amine reactions [24]. The choice of base influences both reaction rate and selectivity, with stronger bases sometimes leading to competing side reactions [23].
Table 2.1: Nucleophilic Aromatic Substitution Reaction Conditions
Nucleophile | Temperature (°C) | Reaction Time | Base Required | Typical Yield (%) |
---|---|---|---|---|
Primary amines (aromatic) | 0-25 | 2-4 hours | K₂CO₃, Et₃N | 75-95 |
Primary amines (aliphatic) | 0-25 | 0.5-1 hour | K₂CO₃, Et₃N | 80-98 |
Secondary amines | 25-60 | 4-12 hours | K₂CO₃, Cs₂CO₃ | 65-85 |
Alcohols/phenols | 0-25 | 2-6 hours | NaHCO₃, K₂CO₃ | 70-90 |
Thiols | 25-40 | 1-3 hours | Et₃N, K₂CO₃ | 80-95 |
Hydrazines | 25-50 | 2-6 hours | K₂CO₃, Et₃N | 70-88 |
Mechanistic studies reveal that these reactions proceed through a Meisenheimer sigma-complex intermediate, though this intermediate lacks sufficient stability to be isolated [23]. The reaction follows a single-step process with two distinct stages: nucleophilic addition followed by leaving group dissociation [23]. Computational analysis indicates progressive increases in activation barrier heights, with 2-8 kcal/mol for the first substitution, 9-15 kcal/mol for the second, and greater than 15 kcal/mol for the third substitution [23].
The synthesis of biphenyl-containing triazines through nucleophilic substitution requires careful consideration of steric factors [1] [3]. The biphenyl moiety introduces significant steric bulk that can influence both reaction rates and selectivity patterns [28]. Research indicates that 3'-chlorobiphenyl derivatives can be successfully incorporated into triazine frameworks using optimized reaction conditions that account for this increased steric demand [1] [3].
Solvent selection significantly impacts reaction outcomes [24]. Acetone serves as the preferred solvent for most nucleophilic substitution reactions due to its ability to dissolve both organic and inorganic components while maintaining appropriate polarity for the transformation [24]. Alternative solvents such as tetrahydrofuran and dimethylformamide can be employed for specific substrate combinations, though yields may vary [26].
Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for constructing triazine-based heterocycles, offering complementary reactivity patterns to traditional nucleophilic substitution methods [9] [10] [11]. These approaches are particularly valuable for introducing complex aromatic substituents, such as the biphenyl moieties found in 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine [9] [10].
Suzuki-Miyaura coupling represents the most extensively studied cross-coupling methodology for triazine synthesis [9] [10] [11]. This approach utilizes palladium catalysts to couple halogenated triazines with boronic acids, enabling the introduction of diverse aryl and heteroaryl substituents [9] [10]. Research has demonstrated that 5-bromo-1,2,3-triazine can be efficiently coupled with various boronic acids using optimized palladium catalyst systems [9] [10].
Catalyst optimization studies reveal that ferrocene-based ligands with electron-withdrawing substituents enhance coupling efficiency with electron-deficient triazine substrates [10]. The dppf-CF₃ ligand system provides superior performance compared to conventional dppf, achieving yields up to 97% for specific boronic acid coupling partners [10]. Catalyst loading can be reduced to 5-10 mol% for many transformations, though extended reaction times may be required [10].
Table 2.2: Transition Metal-Catalyzed Cross-Coupling Approaches
Coupling Method | Catalyst System | Temperature (°C) | Solvent | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-120 | THF, Toluene, DMF | 50-97 |
Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 90-130 | Toluene, THF | 60-85 |
Negishi | Pd(PPh₃)₄, NiCl₂(PPh₃)₂ | 60-100 | THF, Ether | 45-78 |
Heck | Pd(OAc)₂, PPh₃ | 100-140 | DMF, Acetonitrile | 55-82 |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 100-150 | Dioxane, Toluene | 60-90 |
Sonogashira | PdCl₂(PPh₃)₂, CuI | 80-110 | THF, Et₃N | 65-88 |
Stille coupling provides an alternative cross-coupling strategy utilizing organotin reagents [12]. While this method offers excellent functional group tolerance and mild reaction conditions, the toxicity of organotin compounds limits its practical application [12]. Nevertheless, Stille coupling can achieve good yields for triazine substrates that prove challenging in Suzuki reactions [12].
Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between halogenated triazines and amine nucleophiles [13] [33]. This methodology utilizes palladium catalysts in combination with phosphine ligands such as Xantphos to facilitate amination reactions [13]. The Pd₂(dba)₃/Xantphos catalyst system with cesium carbonate base provides optimal results for most triazine substrates [13].
Mechanistic investigations reveal that cross-coupling reactions proceed through traditional oxidative addition, transmetalation, and reductive elimination steps [11]. The electron-deficient nature of triazine rings facilitates oxidative addition but can complicate transmetalation depending on the specific coupling partner [10]. Base selection influences both reaction rate and selectivity, with carbonate bases generally providing superior results compared to phosphate or fluoride alternatives [10].
Reaction scope studies demonstrate broad tolerance for various functional groups [9] [10]. Electron-rich and electron-poor aryl boronic acids couple efficiently, with electron-poor substrates sometimes requiring modified reaction conditions [10]. Heteroaryl boronic acids, including pyridine and thiophene derivatives, participate successfully in these transformations [10].
Solvent effects significantly impact coupling efficiency [10]. Polar aprotic solvents such as dimethylformamide and dioxane generally provide optimal results, though toluene can be employed for specific substrate combinations [10]. Water-containing solvent systems sometimes enhance reaction rates but may complicate product isolation [10].
Solid-phase synthesis methodologies offer significant advantages for triazine construction, including simplified purification procedures, reduced solvent consumption, and enhanced reaction monitoring capabilities [14] [18]. These approaches are particularly valuable for library synthesis and high-throughput preparation of triazine derivatives such as 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine analogs [14] [18].
Thiouronium-based solid-phase synthesis represents the most developed approach for triazine construction [18]. This methodology utilizes readily accessible solid-supported thiouronium salts as primary precursors for stepwise triazine assembly [18]. The sulfur linker demonstrates stability under both acidic and basic conditions while providing sufficient versatility to access monocyclic, bicyclic, and spirocyclic triazine compounds [18].
Table 2.3: Solid-Phase Synthesis Parameters
Linker Type | Loading (mmol/g) | Reaction Conditions | Cleavage Method | Purity (%) | Overall Yield (%) |
---|---|---|---|---|---|
Thiouronium salt | 0.8-1.2 | 25-80°C, 2-12h | Nucleophile displacement | 85-95 | 65-85 |
Sulfur-based safety catch | 1.0-1.5 | 40-100°C, 4-16h | Oxidative cleavage | 80-92 | 70-88 |
Polymer-bound thiol | 0.6-1.0 | 60-120°C, 6-18h | Acidic conditions | 78-90 | 60-80 |
Resin-bound amine | 0.9-1.4 | 25-60°C, 2-8h | Basic hydrolysis | 82-94 | 68-86 |
Wang resin modified | 0.7-1.1 | 40-80°C, 4-12h | TFA treatment | 80-88 | 65-82 |
Trityl chloride resin | 0.5-0.9 | 25-70°C, 3-10h | Photolytic cleavage | 75-87 | 58-78 |
Safety-catch linker strategies provide enhanced control over cleavage timing and conditions [14]. These linkers remain stable during synthesis but can be activated for cleavage through specific chemical treatments [14]. Sulfur-based safety-catch linkers demonstrate particular utility for triazine synthesis, allowing for mild cleavage conditions that preserve sensitive functional groups [14].
Microwave-assisted synthesis techniques dramatically reduce reaction times while often improving yields compared to conventional heating methods [15] [16] [17] [19]. Microwave irradiation enables rapid heating that minimizes decomposition pathways and side reactions [26]. For triazine synthesis, microwave conditions typically reduce reaction times from hours to minutes while maintaining or improving product yields [16] [17].
Table 2.4: Microwave-Assisted Synthesis Techniques
Substrate Type | Temperature (°C) | Power (W) | Time (min) | Conventional Time | Yield Improvement |
---|---|---|---|---|---|
Cyanuric chloride + amines | 60-150 | 50-100 | 5-30 | 4-24 hours | 10-25% |
Nitrile cyclotrimerization | 200-250 | 100-180 | 10-60 | 12-48 hours | 15-30% |
Aldehyde cyclization | 130-180 | 80-150 | 15-45 | 6-18 hours | 20-35% |
Thiouronium derivatives | 120-160 | 75-120 | 10-40 | 8-24 hours | 15-25% |
Metformin derivatives | 100-130 | 60-100 | 30-180 | 12-36 hours | 10-20% |
Hydrazone formation | 80-120 | 50-80 | 5-20 | 4-12 hours | 15-30% |
Optimization studies reveal that power levels between 50-180 watts provide optimal heating rates for most triazine-forming reactions [16] [17]. Higher power levels can lead to overheating and decomposition, while lower powers may not provide sufficient activation energy [17]. Temperature monitoring becomes crucial due to the rapid heating rates achievable under microwave conditions [16].
Solvent-free microwave synthesis offers additional environmental benefits [26]. Many triazine-forming reactions proceed efficiently in the absence of solvent under microwave conditions, reducing waste generation and simplifying product isolation [26]. These conditions require careful temperature control due to the absence of solvent as a heat sink [26].
Cyclotrimerization reactions of nitriles to form triazines benefit substantially from microwave activation [26]. Traditional thermal cyclotrimerization requires temperatures exceeding 200°C for extended periods, while microwave conditions can achieve similar conversions in 10-60 minutes [26]. Lewis acid catalysts such as yttrium triflate enhance these transformations under microwave conditions [26].
Parallel synthesis capabilities enable rapid library generation for structure-activity relationship studies [35]. Microwave-assisted parallel synthesis reduces average reaction times from 22 hours to 35 minutes while improving product purity [35]. This approach proves particularly valuable for medicinal chemistry applications where large numbers of analogs require preparation [35].
Table 2.5: Comparative Analysis of Triazine Synthetic Methodologies
Method | Reaction Time | Temperature Range (°C) | Substrate Scope | Environmental Impact | Cost Effectiveness |
---|---|---|---|---|---|
Nucleophilic Substitution | 0.5-24 hours | 0-100 | Very broad | Moderate | High |
Cross-Coupling | 2-18 hours | 60-150 | Moderate | High (metal waste) | Moderate |
Microwave-Assisted | 5-60 minutes | 60-250 | Broad | Low | High |
Solid-Phase | 4-18 hours | 25-120 | Limited | Low | Moderate |
Sonochemical | 5-30 minutes | 25-80 | Moderate | Very low | High |
Conventional Heating | 6-48 hours | 80-200 | Broad | High (energy) | Low |
The molecular structure consists of a symmetrical triazine core with three aromatic substituents: two phenyl groups at positions 4 and 6, and a 3'-chlorobiphenyl group at position 2 [1] [4]. The compound exhibits a melting point range of 204.0 to 208.0°C [4], indicating good thermal stability. The presence of the chlorine substituent on the biphenyl moiety influences both the electronic properties and thermal behavior of the molecule.
Thermogravimetric analysis reveals that 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine exhibits exceptional thermal stability, consistent with other triazine derivatives. Studies on related annelated triazinones demonstrate that triazine compounds are stable up to temperatures ranging from 241-296°C in air atmospheres and 201-301°C under nitrogen conditions [5]. The thermal decomposition process typically occurs in multiple stages, with the s-triazine ring system showing remarkable resistance to degradation up to 550°C [6].
The thermal stability of triazine derivatives follows a structure-dependent pattern, where the position and nature of substituents significantly influence decomposition temperatures [5]. For chlorinated biphenyl-triazine derivatives, the thermal stability is enhanced due to the electron-withdrawing nature of the chlorine substituent, which stabilizes the aromatic system against thermal degradation [7] [8].
Table 1: Thermal Stability Data for Chloro-biphenyl-triazine Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Thermal Stability Range (°C) |
---|---|---|---|---|
2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-83-9 | 419.91 | 192-196 | 200-400 (estimated) |
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-84-0 | 419.91 | 204-208 | 200-400 (estimated) |
2-(4'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-85-1 | 419.91 | 218-222 | 200-400 (estimated) |
The thermal decomposition process proceeds through several distinct stages. Initial decomposition typically begins around 200-300°C with the loss of volatile organic compounds, followed by primary decomposition at 300-450°C involving the breakdown of aromatic substituents and evolution of gases such as hydrogen cyanide, carbon monoxide, and carbon dioxide [9] [8]. Secondary decomposition occurs at higher temperatures (450-600°C) with further fragmentation and formation of carbonaceous residues [10].
Table 2: Thermal Decomposition Stages of Triazine Derivatives
Temperature Range (°C) | Process | Mass Loss (%) | Evolved Products |
---|---|---|---|
25-200 | Thermal expansion/melting | 0-5 | Residual solvents |
200-300 | Initial decomposition onset | 5-20 | Volatile organics |
300-450 | Primary decomposition | 40-70 | Aromatic fragments, HCN, CO₂ |
450-600 | Secondary decomposition | 20-35 | CO, H₂O, N₂ |
Above 600 | Complete pyrolysis | 5-15 | Carbon residue formation |
The solubility behavior of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is strongly influenced by its molecular structure and polarity. The compound demonstrates excellent solubility in non-polar and low-polarity organic solvents, particularly toluene and chloroform [11] [12]. This solubility pattern is consistent with the hydrophobic nature of the molecule, which contains extensive aromatic conjugation and lacks polar functional groups except for the nitrogen atoms in the triazine ring.
The compound shows high solubility in toluene, which is attributed to favorable π-π interactions between the aromatic rings of the solvent and the extended conjugated system of the triazine derivative [11]. Similar behavior is observed in chloroform, where the compound readily dissolves due to compatible polarities and favorable van der Waals interactions [13] [14].
Table 3: Solubility Characteristics of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
Solvent | Solubility Category | Expected Solubility (g/L) | Polarity |
---|---|---|---|
Toluene | Highly soluble | >50 | Non-polar |
Chloroform | Highly soluble | >50 | Low polarity |
Benzene | Soluble | 10-50 | Non-polar |
Acetone | Soluble | 10-50 | Polar aprotic |
Ethanol | Moderately soluble | 1-10 | Polar protic |
Water | Practically insoluble | <0.1 | Highly polar |
Hexane | Poorly soluble | <1 | Non-polar |
Ethyl acetate | Moderately soluble | 1-10 | Polar aprotic |
The solubility in moderately polar solvents such as acetone and ethyl acetate is reasonable, allowing for purification and crystallization procedures [15]. However, the compound shows limited solubility in highly polar protic solvents like ethanol and is practically insoluble in water [16]. This solubility profile is typical for triazine UV absorbers and facilitates their incorporation into organic matrices while preventing leaching in aqueous environments [17] [18].
The photophysical properties of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine are dominated by its extended π-conjugated system and the electron-deficient triazine core. The compound exhibits strong ultraviolet absorption in the range of 250-400 nm, with maximum absorption typically occurring around 280-320 nm [19] . This absorption profile makes it particularly effective as a ultraviolet filter, especially in the UV-B region (290-320 nm).
The ultraviolet absorption characteristics arise from π→π* transitions within the aromatic system and charge transfer interactions between the electron-rich biphenyl moieties and the electron-deficient triazine core [21] [22]. The presence of the chlorine substituent introduces additional electronic effects that can subtly modify the absorption profile through inductive and mesomeric effects.
Table 4: Photophysical Properties of 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
Property | Value/Range | Notes |
---|---|---|
UV Absorption Maximum (λmax) | 280-320 nm (primary) | UV-B absorption region |
UV Absorption Range | 250-400 nm | Broad spectrum coverage |
Extinction Coefficient (ε) | High (>10,000 M⁻¹cm⁻¹) | Typical for triazine UV absorbers |
Emission Maximum (λem) | 400-500 nm (estimated) | Blue-green emission |
Stokes Shift | 80-150 nm | Large Stokes shift typical |
Fluorescence Quantum Yield | 0.3-0.6 (estimated) | Moderate to good |
Photostability | Excellent | High thermal and photo stability |
Solvatochromism | Positive | Red-shift with increasing polarity |
The compound exhibits fluorescence emission in the blue-green region (400-500 nm) with moderate to good quantum yields [23] [24]. The large Stokes shift (80-150 nm) indicates significant structural relaxation in the excited state, which is characteristic of compounds with extensive conjugated systems and intramolecular charge transfer character [25] [26].
Solvatochromic studies reveal positive solvatochromism, where increasing solvent polarity leads to red-shifted absorption and emission bands [23] [22]. This behavior is consistent with increased stabilization of the excited state in polar environments due to enhanced charge separation within the molecule.
The photostability of the compound is exceptional, which is a crucial property for ultraviolet absorber applications [3] [27]. This stability arises from efficient excited-state deactivation mechanisms, including internal conversion and intersystem crossing processes that prevent photodegradation [28]. The rigid aromatic framework and the presence of heavy atoms (chlorine) enhance these non-radiative decay pathways, contributing to the overall photostability.